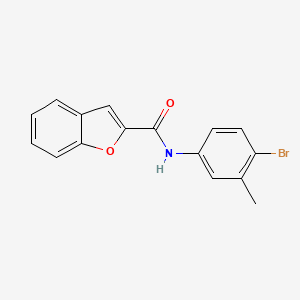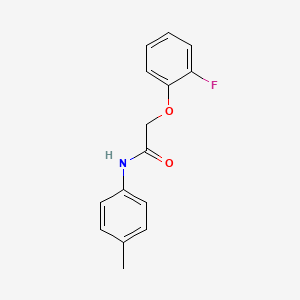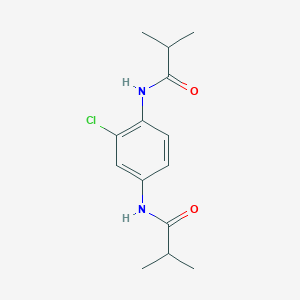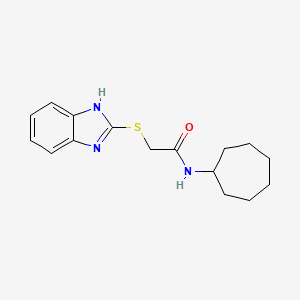![molecular formula C20H25N3O2 B5697915 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor and has shown promise as a potential therapeutic agent for the treatment of various neurological disorders.
作用机制
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in dopamine signaling, which can lead to a reduction in symptoms associated with dopamine-related disorders.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a significant impact on the dopamine system in the brain. It can reduce dopamine release and inhibit dopamine-mediated behaviors. This makes it a potential therapeutic agent for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limited solubility in water can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of new derivatives of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine that have improved solubility and pharmacokinetic properties. Another area of interest is the study of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine as a tool for studying the dopamine system in the brain warrants further investigation.
Conclusion:
In conclusion, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the role of dopamine in these disorders. Further research is needed to fully understand the potential of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological disorders.
合成方法
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 4-isopropylphenol with chloroacetyl chloride to form 1-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinylpiperazine to give the final product, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. The overall yield of this process is around 50%.
科学研究应用
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine a promising candidate for the treatment of dopamine-related disorders.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)17-6-8-18(9-7-17)25-15-20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOPGRFOMBOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
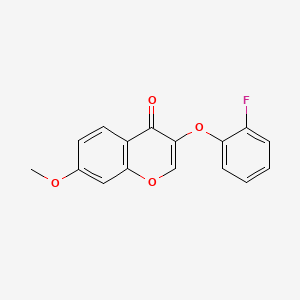

![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

